Product packaging for Guaiacol Carbonate(Cat. No.:CAS No. 553-17-3)

Guaiacol Carbonate

Cat. No.: B034963
CAS No.: 553-17-3
M. Wt: 274.27 g/mol
InChI Key: ORUJFMPWKPVXLZ-UHFFFAOYSA-N
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Description

Guaiacol carbonate is an organic compound that serves as a prodrug of guaiacol, a substance with recognized expectorant and antiseptic properties. In research contexts, it is primarily investigated for its mechanism of action, whereby it is hydrolyzed in the body to slowly release the active metabolite, guaiacol. This controlled release is of significant interest for studying mucolytic and respiratory tract-stimulating effects in experimental models. Its primary research value lies in the exploration of novel therapeutic strategies for respiratory conditions, allowing scientists to study the pharmacokinetics and pharmacodynamics of a sustained-release expectorant. Furthermore, this compound is utilized in chemical synthesis as a protected form of guaiacol, enabling specific reactions where the free phenol group of guaiacol would be reactive. This reagent is presented as a high-purity compound to ensure consistent and reliable results in both pharmacological and synthetic chemistry applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O5 B034963 Guaiacol Carbonate CAS No. 553-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-methoxyphenyl) carbonate
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InChI

InChI=1S/C15H14O5/c1-17-11-7-3-5-9-13(11)19-15(16)20-14-10-6-4-8-12(14)18-2/h3-10H,1-2H3
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InChI Key

ORUJFMPWKPVXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=CC=C1OC(=O)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3046405
Record name Guaiacol carbonate
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Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

553-17-3
Record name Phenol, 2-methoxy-, carbonate (2:1)
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Record name Guaiacol carbonate [NF]
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Record name Bis(2-methoxyphenyl) carbonate
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Synthetic Methodologies and Catalytic Transformations of Guaiacol Carbonate and Its Precursors

Advanced Synthetic Routes to Guaiacol (B22219) and its Carbonate Derivatives

Methylation Reactions of Catechol with Diverse Methylating Agents

The synthesis of guaiacol, a key precursor to guaiacol carbonate, is predominantly achieved through the selective O-methylation of catechol. This process involves the reaction of catechol with a methylating agent, and various reagents have been explored to optimize yield, selectivity, and environmental sustainability.

Dimethyl carbonate (DDC) has emerged as an environmentally benign methylating agent for the synthesis of guaiacol, offering a safer alternative to traditional toxic and corrosive reagents like dimethyl sulfate (B86663) and methyl halides. mdpi.commdpi.com The reaction typically proceeds in the vapor phase over a solid catalyst.

Research has demonstrated the effectiveness of aluminophosphate (APO) catalysts in the continuous-flow O-methylation of catechol with DMC. mdpi.com The catalytic activity is influenced by the acid-base properties of the catalyst, which can be tuned by altering the P/Al molar ratio and calcination temperature. Under optimized conditions, an APO catalyst with a P/Al ratio of 0.7, calcined at 475 °C, exhibited a catechol conversion of 95%. mdpi.com The cooperative effect of medium acid and base sites on the catalyst surface is believed to facilitate the reaction by adsorbing the reactant molecules and activating the carbonyl oxygen of DMC. mdpi.com

The following table summarizes the catalytic performance of an aluminophosphate catalyst in the vapor-phase methylation of catechol with dimethyl carbonate.

CatalystP/Al Molar RatioCalcination Temperature (°C)Catechol Conversion (%)Guaiacol Selectivity (%)
APO0.747595Not specified

Data sourced from a study on the O-methylation of catechol with dimethyl carbonate over aluminophosphate catalysts. mdpi.com

Besides dimethyl carbonate, other methylating agents have been extensively studied for the synthesis of guaiacol from catechol. These include methanol, methyl halides (such as methyl chloride), and dimethyl sulfate. mdpi.comgoogle.comgoogle.com

Methanol: The vapor-phase methylation of catechol with methanol is an economical and environmentally friendly route. mdpi.com Various heterogeneous catalysts, including metal oxides and metal phosphates, have been investigated for this reaction. mdpi.comjlu.edu.cn For instance, complex oxide catalysts of Al-P-Ti-Si have shown high yields, with one particular composition achieving an 86% yield of guaiacol and 92% conversion of catechol at 553 K. jlu.edu.cn Cerium phosphate has also been identified as a highly active catalyst for this transformation. mdpi.com

Methyl Halides: Methyl chloride, in the presence of a phase transfer catalyst like polyethylene glycol, can be used for the methylation of catechol. google.com This method can achieve high yields, with some processes reporting guaiacol yields of up to 86.80%. google.com The reaction mechanism involves the formation of sodium catechol, which then reacts with methyl chloride in a two-phase system. google.com

Dimethyl Sulfate: Dimethyl sulfate is a potent methylating agent for catechol, often used in the presence of a base like potassium hydroxide. researchgate.net While effective, its high toxicity is a significant drawback. mdpi.com

The table below presents a comparison of different methylating agents for the synthesis of guaiacol from catechol, highlighting the catalyst used, reaction conditions, and reported yields.

Methylating AgentCatalyst/BaseReaction ConditionsGuaiacol Yield (%)Catechol Conversion (%)
MethanolAl-P-Ti-Si OxideVapor Phase, 553 K8692
Methyl ChloridePolyethylene Glycol/NaOH100-150°C86.80100
Dimethyl SulfateKOHNot specified61.4Not specified

Data compiled from various studies on guaiacol synthesis. google.comjlu.edu.cnresearchgate.net

Derivatization Pathways from o-Aminoanisole and o-Chlorophenol

Alternative synthetic routes to guaiacol involve the derivatization of precursors such as o-aminoanisole and o-chlorophenol. google.comgoogle.comwikipedia.org

The synthesis from o-aminoanisole proceeds via a diazotization reaction followed by hydrolysis. google.comwikipedia.org The o-aminoanisole is treated with a diazotizing agent, typically at low temperatures, to form a diazonium salt. This intermediate is then hydrolyzed, often in the presence of a copper sulfate catalyst, to yield guaiacol. google.com A continuous hydrolysis process has been developed where basic copper and the diazonium solution are continuously added to the hydrolysis kettle, maintaining optimal concentrations of sulfuric acid and copper sulfate. google.com

Guaiacol can also be synthesized from o-chlorophenol . google.comgoogle.com This method typically requires a catalyst to facilitate the reaction. google.com

Enzymatic Synthesis Approaches for Guaiacol Oligomers

Enzymatic polymerization offers a green and mild route for the synthesis of guaiacol oligomers. researchgate.netuminho.ptuminho.pt Enzymes such as laccase and peroxidase can catalyze the oxidative polymerization of guaiacol in aqueous media. researchgate.net

Studies have shown that laccase from Trametes versicolor can effectively catalyze the polymerization of guaiacol. rsc.org The reaction progress can be monitored by UV-Vis spectroscopy, which shows the formation of new substances. researchgate.netuminho.pt Characterization of the resulting oligomers by NMR and MALDI-TOF spectroscopy has revealed that the phenolic hydroxyl group participates in the polymerization, and the weight average degree of polymerization can be around 10. researchgate.netuminho.pt

Similarly, horseradish peroxidase (HRP) is another enzyme capable of catalyzing the polymerization of guaiacol. researchgate.net These enzymatic methods provide a pathway to novel bio-based oligomers with potential applications as antiradical and antioxidant additives. rsc.org

Catalysis in Guaiacol and this compound Synthesis

In guaiacol synthesis , as discussed in the preceding sections, a variety of catalysts are employed depending on the chosen synthetic route. For the methylation of catechol, these range from solid acid catalysts and metal oxides for vapor-phase reactions with methanol or dimethyl carbonate to phase transfer catalysts for reactions with methyl halides. mdpi.commdpi.comgoogle.comjlu.edu.cn The choice of catalyst is critical in directing the reaction towards mono-methylation to produce guaiacol while minimizing the formation of the di-methylated by-product, veratrole.

For the synthesis of This compound , catalytic methods are employed for the reaction of guaiacol with phosgene derivatives or through transesterification.

The reaction of guaiacol with phosgene derivatives , such as triphosgene (bis(trichloromethyl) carbonate), is a common method for producing this compound. guidechem.com Triphosgene serves as a safer, solid substitute for the highly toxic phosgene gas. guidechem.com The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, under mild conditions. guidechem.com

Transesterification represents another important catalytic route to this compound. This method involves the reaction of guaiacol with a carbonate source, such as dimethyl carbonate, in the presence of a catalyst. This approach is often favored due to its alignment with green chemistry principles, particularly when using non-toxic reagents and catalysts that can be easily separated and recycled. nih.govresearchgate.netrsc.org Various catalysts, including basic catalysts and organocatalysts, can be employed to facilitate the transesterification process.

Optimization of Catalytic Activity and Selectivity

Reaction Conditions and Reactor Design (e.g., Fixed Bed Flow Reactors)

The synthesis of diaryl carbonates, including this compound, can be efficiently conducted using continuous flow systems, such as fixed-bed reactors. While specific literature on this compound synthesis in fixed-bed reactors is limited, the principles can be inferred from the well-documented synthesis of diphenyl carbonate (DPC) and other organic carbonates. These processes offer advantages in terms of scalability, safety, and process control over batch reactors.

Key methodologies for the continuous synthesis of diaryl carbonates include the transesterification of a dialkyl carbonate (like dimethyl carbonate, DMC) with an aromatic alcohol (such as phenol (B47542) or guaiacol) and the direct oxidative carbonylation of the phenol.

In a typical fixed-bed reactor setup for transesterification, a heated stream of the aromatic alcohol and dialkyl carbonate is passed through a column packed with a solid catalyst. The design allows for continuous reaction and removal of products, shifting the equilibrium towards the desired diaryl carbonate. The use of reactive distillation, where the reaction and separation of products occur in the same unit, is a common strategy to enhance conversion by continuously removing the more volatile alcohol byproduct.

For the synthesis of DPC via transesterification of DMC and phenyl acetate, a reactive distillation column can be employed. The lighter byproduct, methyl acetate, is removed from the top of the column, while the heavier product, DPC, is collected at the bottom. aidic.it

Table 1: Potential Operating Conditions for Diaryl Carbonate Synthesis in Continuous Flow Reactors

ParameterTypical Range/ValueCatalyst ExamplesNotes
Temperature130 - 200°CLead-zinc double oxide, TiO₂/Al₂O₃, Tetra-n-butyl orthotitanateHigher temperatures can lead to side reactions and catalyst deactivation. aidic.itresearchgate.net
PressureAtmospheric to 11 barTetrabutylammonium bromide (for diol carbonation)Pressure is often dictated by the need to keep reactants in the liquid phase at the reaction temperature. rsc.org
ReactantsAromatic alcohol (e.g., Phenol, Guaiacol), Carbonyl Source (e.g., Dimethyl Carbonate, CO/O₂)-The choice of carbonyl source defines the reaction pathway (transesterification vs. oxidative carbonylation). researchgate.netgoogle.com
CatalystHeterogeneous catalysts are preferred for fixed-bed reactors for ease of separation.Group VIIIb noble metals, Quaternary saltsCatalyst choice is crucial for selectivity and conversion efficiency. researchgate.netgoogle.com

The direct oxidative carbonylation of phenols with carbon monoxide and oxygen presents another route. This process often requires a complex catalytic system, typically involving a Group VIIIb noble metal, a cocatalyst, and a base, and can be performed continuously. google.com The continuous removal of reaction water is a critical step in this process to maintain catalyst activity and drive the reaction forward. google.com

Transformations of Guaiacol and its Derivatives for Chemical Synthesis

Guaiacol, readily derived from lignin (B12514952), is a versatile platform molecule for the synthesis of a wide array of valuable chemicals and materials. Its chemical structure, featuring a phenolic hydroxyl group, a methoxy (B1213986) group, and an aromatic ring, allows for a variety of chemical transformations.

Oxidative and Hydrogenative Conversion Pathways

Oxidative Conversion: The oxidation of guaiacol can lead to various products depending on the reaction conditions and catalysts employed. Theoretical studies indicate that the formation of ortho-quinone is thermodynamically favored over other products like 1,3-benzodioxole. The dissociation of the methoxy group's O–C bond requires substantially less energy compared to the phenolic O–H bond, particularly in the phenoxide anion form.

Hydrogenative Conversion (Hydrodeoxygenation - HDO): The hydrogenation of guaiacol is a key process for upgrading bio-oils into transportation fuels and chemical feedstocks. The reaction pathways and product distribution are highly dependent on the catalyst and reaction conditions. Common pathways include demethoxylation (DMO), demethylation (DME), dehydroxylation, and hydrogenation of the aromatic ring.

Demethoxylation (DMO): Cleavage of the Caryl-OCH₃ bond to form phenol.

Demethylation (DME): Cleavage of the Calkyl-O bond to form catechol. frontiersin.org

Ring Hydrogenation: Saturation of the aromatic ring to produce cyclohexanol derivatives.

Studies have shown that catalysts like Ni/γ-Al₂O₃ can achieve high guaiacol conversion (95%) at 250°C, yielding mainly cyclohexanol and cyclohexanone. nih.gov Ruthenium-based catalysts, such as Ru/Al₂O₃-TiO₂, have demonstrated high efficiency even at near-room temperatures (25-50°C), converting guaiacol primarily to 2-methoxycyclohexanol with high selectivity. mdpi.com Molybdenum and tungsten oxides (MoOₓ and WOₓ) are also effective for HDO, with MoOₓ showing higher activity at lower temperatures and WOₓ exhibiting greater selectivity towards aromatic products like benzene (B151609), toluene, and xylenes (BTX). mdpi.com

Table 2: Research Findings on Guaiacol Hydrogenation

CatalystTemperature (°C)Pressure (MPa)Key ProductsConversion (%)Selectivity (%)Source
Ni/γ-Al₂O₃250-Cyclohexanol, Cyclohexanone9570 (combined) nih.gov
Ru/Al₂O₃-TiO₂2522-Methoxycyclohexanol~6094 mdpi.com
Ru/Al₂O₃-TiO₂50-150≥12-Methoxycyclohexanol, Hydrogenated products~100- mdpi.com
Ni/CK-80022021-Methyl-1,2-cyclohexanediol-Main product mdpi.com
NiCeO₂300-Catechol-Main product mdpi.com
MoOₓ3205Phenol, Benzene, Cyclohexane (B81311)100- mdpi.com
WOₓ3605Phenol, Benzene, BTX10096 (BTX at 380°C) mdpi.com
Pt/Al₂O₃300-Anisole, Phenol, Catechol-- researchgate.net

Lignin Depolymerization and Valorization to Guaiacol

Lignin, a complex aromatic polymer, is the most abundant renewable source of aromatic chemicals. mdpi.com Depolymerization of lignin to produce valuable platform molecules like guaiacol is a cornerstone of modern biorefineries. Various catalytic strategies are employed to break down the robust ether and carbon-carbon linkages within the lignin structure, primarily the β-O-4 bond.

Catalytic Approaches:

Hydrothermal Depolymerization: Using subcritical or supercritical water as a solvent, this method can effectively break down lignin. In subcritical water at 265°C, alkali lignin can be converted to an oil containing 56% guaiacol. whiterose.ac.ukresearchgate.net The addition of formic acid can increase the oil yield but shifts the product distribution towards catechol. whiterose.ac.ukresearchgate.net

Thermocatalytic Depolymerization: This approach uses solid acid catalysts, such as zeolites (e.g., HZSM-5), often in the presence of a co-solvent. For instance, Kraft lignin can be depolymerized using HZSM-5 in an alkaline water-THF co-solvent, achieving a lignin conversion of 78.2% with 52% selectivity for guaiacols. rsc.org

Hydrogenolysis: This process involves the cleavage of C-O bonds with the aid of a catalyst and a hydrogen source. Supercritical ethanol can act as both a solvent and a hydrogen donor, enabling high selectivity towards guaiacols with catalysts like Fe₃C/C. mdpi.com

The efficiency and product selectivity of lignin depolymerization are influenced by the lignin source, the type of catalyst, the solvent system, and the reaction parameters such as temperature and pressure. mdpi.comwhiterose.ac.uk

Table 3: Lignin Depolymerization to Guaiacol - Selected Studies

Lignin SourceCatalystSolvent/ConditionsTemperature (°C)Key FindingSource
Alkali LigninNoneSubcritical Water26522.3 wt% oil yield with 56% guaiacol. whiterose.ac.ukresearchgate.net
Alkali LigninPd/CSubcritical Water, Formic Acid265Led to hydrogenolysis and hydrogenation products. whiterose.ac.ukresearchgate.net
Kraft LigninHZSM-5Alkaline Water-THF-78.2% lignin conversion with 52% selectivity for guaiacols. rsc.org
Kraft LigninFe₃C/CSupercritical Ethanol-48 wt% conversion with 86 wt% selectivity for guaiacols. mdpi.com

Synthesis of Guaiacol-Derived Monomers and Polymers (e.g., 4-Vinyl Guaiacol Derivatives)

Guaiacol serves as a precursor for bio-based monomers, most notably 4-vinylguaiacol (4VG), which can be used to synthesize a range of functional polymers. 4VG is typically derived from the decarboxylation of ferulic acid, a compound abundant in plant cell walls. acs.org

The vinyl group of 4VG allows it to undergo polymerization, while the phenolic hydroxyl group provides a site for further functionalization. This dual reactivity enables the creation of polymers with tailored properties. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are employed to synthesize well-defined homopolymers and block copolymers of 4VG and its derivatives. acs.org

For instance, the hydroxyl group of 4VG can be protected with groups like acetyl or silyl ethers before polymerization. acs.org This allows for controlled polymerization without interference from the acidic phenolic proton. Subsequent deprotection yields well-defined poly(vinylguaiacol). acs.org

Furthermore, epoxy-functionalized derivatives of 4VG have been used to create bio-based, styrene-type polymers. These can act as macro-monomers in ring-opening copolymerization (ROCOP) to form degradable star polymers, which have potential applications in advanced materials. rsc.orgrsc.org The ability to create random or block copolymers of 4VG with other monomers, like p-methoxystyrene, allows for the tuning of the polymer's amphiphilic nature. mdpi.com

Table 4: Polymerization of Guaiacol-Derived Monomers

MonomerPolymerization TechniqueResulting Polymer/CopolymerKey FeatureSource
Protected 4-Vinylguaiacol (4VG) derivativesRAFT PolymerizationPoly(vinylguaiacol)Well-defined bio-based polymer with phenolic functions. acs.orgresearchgate.net
Epoxy-functionalised 4-Vinylguaiacol (4VGEP)RAFT, ROCOPDegradable Star PolymersBio-based, ester cross-linked core allows for selective degradation. rsc.orgrsc.org
4-Vinylguaiacol (4VG)Aqueous Controlled/Living Cationic PolymerizationPoly(4VG), Poly(4VG-co-pMOS)Direct synthesis of amphiphilic polystyrenes without protection/deprotection steps. mdpi.com

Guaiacol as an Intermediate in Vanillin (B372448) and Other Aromatic Compound Synthesis

Guaiacol is a critical industrial intermediate, most notably for the synthesis of vanillin, which accounts for an estimated 85% of the world's supply. wikipedia.orgnih.gov The primary industrial route is a multi-step process starting from the condensation of guaiacol with glyoxylic acid. chemicalbook.comresearchgate.net

The process involves three main steps:

Condensation: Guaiacol reacts with glyoxylic acid in a weakly alkaline medium via electrophilic aromatic substitution. This reaction is highly regioselective, with the glyoxyl group adding almost exclusively at the para-position relative to the hydroxyl group of guaiacol, forming 4-hydroxy-3-methoxymandelic acid (vanillylmandelic acid, VMA). chemicalbook.com

Oxidation: The resulting VMA is then oxidized, often using air in the presence of a catalyst, to form 4-hydroxy-3-methoxyphenylglyoxylic acid. chemicalbook.com

Decarboxylation: Acidification of the reaction mixture leads to the simultaneous decarboxylation of the glyoxylic acid intermediate, yielding crude vanillin. chemicalbook.com

The crude vanillin is subsequently purified by vacuum distillation and recrystallization to achieve food-grade quality. wikipedia.org

Table 5: Vanillin Synthesis from Guaiacol - Process Overview

StepReactantsIntermediate/ProductReaction ConditionsSource
1. CondensationGuaiacol, Glyoxylic Acid4-Hydroxy-3-methoxymandelic acid (VMA)Weakly alkaline medium, room temperature. chemicalbook.com
2. OxidationVMA, Oxygen (Air)4-Hydroxy-3-methoxyphenylglyoxylic acidCatalytic, controlled oxygen consumption. chemicalbook.comgoogle.com
3. Decarboxylation4-Hydroxy-3-methoxyphenylglyoxylic acidVanillinAcidification. chemicalbook.comgoogle.com
Mechanistic Studies of Guaiacol-Glyoxylic Acid Condensation

Research has shown that the presence of certain catalysts can significantly influence the reaction's selectivity. For example, the addition of Aluminum(III) ions (Al³⁺) has been found to be beneficial. acs.orgacs.orgnih.gov

Role of Al³⁺ Catalyst: Kinetic studies have demonstrated that Al³⁺ can reduce the activation energy of the condensation reaction. nih.govnih.gov Spectroscopic analysis (FT-IR and ¹H NMR) has revealed that the Al³⁺ ion interacts with the guaiacol molecule through the formation of Al-O bonds and Al···H interactions. acs.org This interaction increases the electron density at the ortho- and para-positions of the guaiacol ring, which in turn enhances the selectivity towards the desired VMA and o-VMA isomers.

In the presence of Al³⁺, the selectivity for VMA can increase from 83% to 88%, and for the valuable byproduct o-VMA from 3% to 8%. acs.orgacs.orgnih.gov Concurrently, the formation of the undesired di-substituted byproduct is significantly reduced from 14% to less than 4%. acs.orgacs.orgnih.gov The Al³⁺ interaction also effectively inhibits subsequent reactions of the newly formed VMA or o-VMA with glyoxylic acid, further improving the yield of the target intermediates. nih.gov

Role of Metal Ions (e.g., Aluminum(III)) in Condensation Reactions

Metal ions, particularly Lewis acids, play a significant role in influencing the outcomes of condensation reactions involving guaiacol and its precursors. Aluminum(III) (Al³⁺) has been identified as an effective catalyst in the condensation reaction of guaiacol with glyoxylic acid, a key step in the synthesis of vanillin. The presence of Al³⁺ ions can significantly enhance the selectivity and yield of desired products by altering the reaction kinetics and pathways. nih.govnih.gov

Research has demonstrated that the introduction of Al³⁺ into the reaction mixture increases the selectivity for 3-methoxy-4-hydroxymandelic acid (VMA) and 2-hydroxy-3-methoxy-mandelic acid (o-VMA), which are critical intermediates for vanillin synthesis. nih.govnih.gov In the presence of Al³⁺, the selectivity for VMA can increase from 83% to 88%, and for o-VMA from 3% to 8%. nih.gov Concurrently, the formation of the undesirable byproduct, 2-hydroxy-3-methoxy-1,5-mandelic acid (di-VMA), is substantially reduced, decreasing from 14% to less than 4%. nih.gov

The catalytic effect of Al³⁺ is attributed to its ability to reduce the activation energy required for the condensation reaction. nih.govnih.gov This is achieved through the interaction between Al³⁺ and the guaiacol molecule. Spectroscopic and analytical studies, including in situ Fourier transform-infrared (FT-IR) spectroscopy and ¹H NMR, have suggested that Al³⁺ interacts with guaiacol through Al–O and Al···H bonds. nih.govnih.gov This interaction increases the electronegativity at the ortho- and para-positions of the hydroxyl group on the guaiacol ring, which in turn favors the generation of VMA and o-VMA. nih.govnih.gov By influencing the electronic properties of the guaiacol molecule, Al³⁺ steers the reaction towards the formation of the desired intermediates and away from the production of unwanted byproducts. nih.gov

The addition of different aluminum salts, such as Al(NO₃)₃ or AlCl₃, has been shown to gradually increase the selectivity of VMA and o-VMA as the catalyst content rises. nih.gov This indicates that the Lewis acidity of the metal ion is a key factor in its catalytic performance in this specific condensation reaction.

Effect of Aluminum(III) on Product Selectivity in Guaiacol-Glyoxylic Acid Condensation

ProductSelectivity without Al³⁺ (%)Selectivity with Al³⁺ (%)Change in Selectivity (%)
VMA (3-methoxy-4-hydroxymandelic acid)8388+5
o-VMA (2-hydroxy-3-methoxy-mandelic acid)38+5
di-VMA (2-hydroxy-3-methoxy-1,5-mandelic acid)14<4-10

Biorefinery Applications of Guaiacol-Based Deep Eutectic Solvents

Guaiacol, a lignin-derived compound, is utilized as a hydrogen bond donor in the formation of renewable deep eutectic solvents (DESs). osti.govnih.govornl.gov These guaiacol-based DESs have emerged as effective and sustainable solvents for biomass pretreatment in biorefinery processes. osti.govnih.govornl.gov Their primary application lies in the fractionation of lignocellulosic biomass, which involves the separation of its main components: lignin, cellulose, and hemicellulose.

Studies have shown that guaiacol-based DESs exhibit excellent efficiency in biomass fractionation. osti.govnih.govornl.gov The effectiveness of these solvents can be further enhanced by the incorporation of a trace amount of a reinforcer, such as aluminum chloride (AlCl₃). nih.govornl.gov This addition significantly improves the lignin removal capabilities of the solvent. For instance, a guaiacol-based DES, reinforced with AlCl₃, was able to remove 79.1% of lignin from bamboo biomass while preserving over 90% of the glucan. nih.govornl.gov

The pretreatment of biomass with these solvents overcomes its natural recalcitrance, making the cellulose more accessible for subsequent enzymatic hydrolysis. osti.govnih.govornl.gov Following pretreatment with a guaiacol-based DES at a relatively mild temperature of 110°C, bamboo exhibited a 96.2% glucan enzymatic hydrolysis yield. nih.govornl.gov This high yield indicates an efficient breakdown of cellulose into fermentable sugars, which are valuable platform chemicals for producing biofuels and other bio-based products.

Furthermore, analysis of the lignin recovered after the DES pretreatment revealed significant cleavage of the β-O-4 aryl ether linkages, which are the most abundant but also the most labile bonds in the lignin polymer. osti.govnih.gov This depolymerization of lignin enhances its potential for valorization into other value-added aromatic chemicals. The recyclability of the guaiacol-based DES contributes to the development of a closed-loop and sustainable biorefinery model. osti.govnih.gov

Performance of Guaiacol-Based DES in Bamboo Biomass Pretreatment

ParameterValue
Lignin Removal Efficiency (%)79.1
Glucan Preservation (%)>90
Enzymatic Hydrolysis Yield of Glucan (%)96.2
Pretreatment Temperature (°C)110

Elucidation of Biological Activities and Mechanisms

Antioxidant Mechanisms of Guaiacol (B22219) and its Derivatives

Modulation of Oxidative Stress Pathways in Biological Systems

Guaiacol is recognized as a potent scavenger of reactive oxygen radicals, and its ability to scavenge free radicals is believed to be linked to its effects on cell proliferation nih.govdrugbank.comchemicalbook.comrcsb.orgjst.go.jpresearchgate.netpharmacompass.comiarc.fr. Studies have demonstrated that guaiacol can inhibit the formation of hydroxyl radicals (*OH) in a dose-dependent manner nih.govjst.go.jpresearchgate.net. For instance, in an in vitro study utilizing the Fenton reaction, guaiacol at concentrations ranging from 10⁻¹⁰ M to 10⁻³ M effectively inhibited the formation of thiobarbituric acid reactive substances (TBA-RS), which are degradation products of deoxyribose mediated by *OH nih.govjst.go.jpresearchgate.net. The inhibitory activity of guaiacol was found to be superior to that of phenol (B47542) and formaldehyde (B43269) in this context nih.govjst.go.jp.

Furthermore, guaiacol has been shown to modulate the expression of the nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), thereby enhancing the intracellular antioxidant defense system in cells exposed to oxidative stress rsc.org. Guaiacol peroxidase (GPX), an enzyme that utilizes guaiacol as a substrate, plays a crucial role in the antioxidative response of plant cells to environmental stressors by eliminating excess hydrogen peroxide (H₂O₂) d-nb.inforesearchgate.netmdpi.com.

Table 1: Comparative Inhibition of TBA-RS Formation by Guaiacol, Phenol, and Formaldehyde

CompoundConcentration for 50% Inhibition (approx. M)
Guaiacol5 × 10⁻⁶ jst.go.jp
Phenol5 × 10⁻⁵ jst.go.jp
Formaldehyde2 × 10⁻³ jst.go.jp

Guaiacol as a Superoxide Dismutase Mimic

Guaiacol has been investigated for its potential as an organic superoxide dismutase (SOD) mimic researchgate.netgoogle.co.innih.gov. It functions by scavenging superoxide radicals through dismutation or disproportionation reactions, converting two superoxide molecules into peroxide and dioxygen researchgate.netnih.gov. This catalytic activity contributes to its antioxidant properties and its role in mitigating oxidative stress by deactivating reactive oxygen species researchgate.netnih.gov.

Antimicrobial Action Mechanisms of Guaiacol

Guaiacol possesses notable antimicrobial properties, demonstrating efficacy against various microbial species frontiersin.orgmyskinrecipes.comresearchgate.netresearchgate.netmdpi.comnih.govnih.govinnovareacademics.innih.govresearchgate.net.

One of the primary mechanisms by which guaiacol exerts its antimicrobial effects is through the disruption of microbial cell membrane integrity frontiersin.orgresearchgate.netnih.gov. In studies involving Fusarium graminearum, guaiacol was observed to damage the fungal cell membrane by interfering with Ca²⁺ transport channels frontiersin.org. Similarly, its antibacterial activity against Pseudomonas aeruginosa has been linked to enhanced membrane permeability, leading to the disruption of the cellular structure and the subsequent release of intracellular components researchgate.netnih.gov. This membrane-targeting action is a critical aspect of its broad-spectrum antimicrobial activity.

Guaiacol exhibits dose-dependent inhibitory effects on fungal growth, conidial formation, and germination, as well as deoxynivalenol (B1670258) (DON) biosynthesis in Fusarium graminearum frontiersin.orgresearchgate.netnih.gov. For instance, the median effective concentration (EC₅₀) of guaiacol for the standard F. graminearum strain PH-1 was determined to be 1.838 mM frontiersin.orgnih.gov. At a concentration of 6.4 mM, guaiacol achieved a 100% mortality rate in F. graminearum, and 4.8 mM guaiacol significantly decreased the number of conidia by 97.8% nih.gov. Guaiacol also inhibits the growth of Alternaria alternata nih.gov.

In the context of bacterial species, guaiacol has shown antibacterial activity against Pseudomonas aeruginosa. When combined with ciprofloxacin, guaiacol significantly compromises bacterial growth and motility, and further enhances bacterial membrane disruption researchgate.netnih.gov. While some studies indicate limited direct antibacterial activity for guaiacol alone against certain bacteria like Staphylococcus epidermidis and P. aeruginosa in specific experimental setups, its derivatives, such as nitroguaiacol ethers, have demonstrated broad-spectrum activity against Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative), and Candida species (fungal), with minimum inhibitory concentrations (MICs) as low as 8 µg/mL and 16 µg/mL, respectively innovareacademics.innih.gov.

Table 2: Antifungal Efficacy of Guaiacol against Fusarium graminearum

ParameterGuaiacol Concentration (mM)EffectCitation
EC₅₀ for Mycelial Growth1.838Inhibitory effect on mycelial growth frontiersin.orgnih.gov
Complete Mycelial Growth Inhibition6.4100% mortality rate nih.gov
Conidia Production Decrease4.897.8% reduction in conidia number nih.gov
Delayed Conidial Germination1.6 - 6.4Delayed germination process; dose-dependent decrease in germination rate nih.gov

Cell Proliferation and Glycogen Metabolism Modulation

Guaiacol is known to possess the property of inducing cell proliferation nih.govdrugbank.comchemicalbook.comrcsb.orgjst.go.jpresearchgate.netpharmacompass.comiarc.fr. This effect is often associated with its potent radical scavenging activity nih.govdrugbank.comchemicalbook.comrcsb.orgjst.go.jpresearchgate.netpharmacompass.comiarc.fr. Research has indicated that guaiacol can stimulate the messenger RNA (mRNA) expression of genes related to reparative dentinogenesis and hard-tissue formation in human dental pulp cells researchgate.net. This suggests a role for guaiacol in tissue repair and regeneration processes, potentially mediated by its antioxidant properties that create a favorable cellular environment for growth and differentiation.

Pharmacokinetic and Metabolic Research

Absorption and Distribution Studies of Guaiacol (B22219) Derivatives

Studies on guaiacol, a key derivative, indicate its rapid absorption and distribution in animal models. In rats, guaiacol is quickly absorbed into the bloodstream, becoming detectable within 5 minutes of oral administration and reaching peak plasma concentrations approximately 10 minutes post-administration. nih.govuni.lu The elimination of guaiacol from the blood is similarly rapid. nih.govuni.lu

Regarding distribution, research involving guaiacol acetylsalicylate, another guaiacol derivative, in rats showed varying concentrations of its metabolite, salicylic (B10762653) acid, across different tissues. Salicylic acid concentrations were found to be high in muscle, moderate in organs such as the spleen, testicle, kidney, lung, plasma, and heart, and low in the brain. wikipedia.org The concentration of guaiacol salicylate, another metabolite, was generally low in both plasma and other organs. wikipedia.org

Biotransformation Pathways and Metabolite Identification

The biotransformation of guaiacol and its derivatives involves several key metabolic pathways, including conjugation, O-demethylation, and the formation of reactive intermediates.

Conjugation is a primary detoxification pathway for guaiacol. In rabbits, guaiacol is predominantly excreted in conjugated forms, with glucuronic acid conjugates accounting for 72% and sulfate (B86663) conjugates for 15% of the eliminated compound. nih.govuni.lu

In human volunteers, after oral administration of wood creosote (B1164894), which contains guaiacol as a major constituent, guaiacol was found in peripheral venous blood and urine primarily as glucuronic acid and sulfate conjugates. nih.govctdbase.orgwikipedia.org The presence of guaiacol glucuronide in both blood and urine has been directly verified through isolation and structural analyses. nih.govctdbase.org Serum concentrations of guaiacol glucuronides reached maximum levels of 0.91 ± 0.38 mg/L, while sulfate conjugates peaked at 0.22 ± 0.09 mg/L, with these maximum concentrations typically observed around 30 minutes after administration. nih.govctdbase.orgsigmaaldrich.com

Table 1: Maximum Serum Concentrations of Guaiacol Conjugates in Humans

Conjugate TypeMaximum Concentration (mg/L)Time to Peak (minutes)
Glucuronide0.91 ± 0.3830
Sulfate0.22 ± 0.0930

O-demethylation is a significant biotransformation pathway for guaiacol, particularly by various microbial strains, leading to the formation of catechol and its chlorinated derivatives.

Microbial O-Demethylation of Guaiacol: Several bacterial species are capable of O-demethylating guaiacol to catechol. For instance, Rhodococcus opacus PD630 demonstrates a strong capacity to degrade lignin-derived methoxy-containing aromatics, including guaiacol. nih.gov The O-demethylation process is a critical rate-limiting step in this catabolism, involving genes like gcoAR (encoding cytochrome P450) and gcoBR, which facilitate the conversion of guaiacol to catechol and formaldehyde (B43269). nih.govnih.gov Similarly, the anaerobic acetogenic bacterium Acetobacterium woodii DSM 1030 can perform O-demethylation of guaiacol to catechol, utilizing the released methyl group as a carbon and energy source for growth. nih.govnih.govfishersci.cabadd-cao.net Moraxella sp. strain GU2 also exhibits O-dealkylation activity on guaiacol, mediated by a cytochrome P-450 enzyme, producing catechol and formaldehyde. nih.gov

Chlorocatechol Formation: The metabolism of chlorinated guaiacols by microbial strains often involves O-demethylation, leading to the formation of chlorocatechols. Acinetobacter junii strain 5ga, a bacterium capable of using guaiacol as a sole carbon source, can degrade specific chlorinated guaiacols such as 4-chloroguaiacol, 5-chloroguaiacol, and 4,5-dichloroguaiacol. uni.lunih.gov This degradation proceeds via O-demethylation, resulting in the transient formation of chlorocatechols like 4-chlorocatechol (B124253) and 4,5-dichlorocatechol. uni.lunih.gov However, substitution at the 6-position of the guaiacol ring (e.g., in 6-chloroguaiacol) appears to prevent its metabolism by this strain. uni.lunih.gov Anaerobic bacterial consortia can also de-O-methylate chloroguaiacols, yielding chlorocatechols that remain stable until the primary growth substrates are depleted, after which selective dechlorination may occur. nih.govfishersci.ca

Guaiacol, as a phenolic compound, can undergo oxidative biotransformation to form reactive quinone-like metabolites. Phenol-based natural substances, including guaiacol (ortho-methoxyphenol), are susceptible to oxidation, which can lead to the production of ortho-quinones. uni.lu These quinone species are highly electrophilic Michael acceptors and constitute a significant proportion (over 40%) of known reactive metabolites. wikipedia.org Their formation is often catalyzed by enzymes such as cytochromes P450 and peroxidases. wikipedia.org The reactive haptens formed through this process can covalently bind to dermal proteins, potentially leading to sensitization reactions. uni.lu While competing pathways like O-methylation and glucuronidation can metabolize quinone precursors, the formation of these reactive species remains a relevant aspect of guaiacol's biotransformation. uni.lu

Elimination Kinetics and Excretion Routes

The elimination of guaiacol and its derivatives from the body is generally rapid. In rats, guaiacol is quickly eliminated from the blood after absorption. nih.govuni.lu

The primary excretion route for guaiacol in rabbits is via the urine, largely in conjugated forms: 72% as glucuronic acid conjugates and 15% as sulfate conjugates. nih.govuni.lu In human volunteers, the 24-hour urinary recovery of guaiacol and its metabolites (including both conjugated and unconjugated forms) was approximately 45 ± 36% following oral administration of wood creosote. nih.govctdbase.org For guaiacol acetylsalicylate in rats, its metabolite salicylic acid was excreted in urine, accounting for 10.9% of the administered dose, and in feces, accounting for 0.41% of the dose, within 24 hours. wikipedia.org

Table 2: Excretion Profile of Guaiacol and its Metabolites

Compound/MetaboliteSpeciesExcretion RoutePercentage of Dose / FormReference
GuaiacolRabbitUrine72% Glucuronic Acid Conjugate; 15% Sulfate Conjugate nih.govuni.lu
GuaiacolHumanUrine45 ± 36% (24-hour total recovery of parent + metabolites) nih.govctdbase.org
Salicylic AcidRatUrine10.9% of Guaiacol Acetylsalicylate dose wikipedia.org
Salicylic AcidRatFeces0.41% of Guaiacol Acetylsalicylate dose wikipedia.org

Structure Activity Relationship Sar Studies

Correlation of Molecular Structure with Biological Activity

The biological activity of phenolic compounds, including antioxidant and scavenging behaviors, is highly dependent on their structural features.

The presence and arrangement of phenolic hydroxyl (O-H) groups are paramount to the antioxidant activity of phenolic compounds. Antioxidants typically function by neutralizing free radicals, a process often facilitated by the donation of a hydrogen atom from a phenolic O-H group. The stability of the resulting phenoxyl radical, which is enhanced by conjugated double bonds allowing electron delocalization, is critical for effective radical scavenging. nih.gov

Studies indicate that the number of electron-donating substituents, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, and their configuration significantly impact antioxidant capacity. nih.gov For instance, the presence of two or three phenolic hydroxyl groups, particularly in ortho- or para-positions, can lead to powerful antioxidant effects. nih.gov The ortho position of active groups has been found to be more active due to its ability to form intramolecular hydrogen bonding. researchgate.net However, the formation of these intramolecular hydrogen bonds can unpredictably either increase or decrease the antioxidant effect, making generalizations complex, especially when other substituents capable of forming such bonds are present on the benzene (B151609) ring. nih.gov

Beyond the core phenolic structure, characteristics of side chains and the presence of ionizable groups play a significant role in determining scavenging behavior. Research on catechol and guaiacol (B22219) acid derivatives has shown that the specific features of the side-carbon chain and the presence of ionizable carboxylic groups can considerably influence their radical scavenging activity. researchgate.netacs.org For example, in studies comparing various catechol and guaiacol acid derivatives, observations were made regarding how structural features, including the number and position of hydroxyl groups and the side-carbon chain characteristics, regulated the compounds' experimental behavior. researchgate.netacs.org Ionizable carboxylic groups were found to significantly affect the relative order of activity, as evidenced by assays like the Oxygen Radical Absorbance Capacity (ORAC) assay. researchgate.net

Mechanistic Insights into Differential Biological Responses based on Structural Variations

Structural variations among phenolic compounds can lead to diverse biological responses, driven by differences in their reactivity and interaction mechanisms.

Guaiacol (2-methoxyphenol) itself is a phenolic compound known for its antioxidant properties, capable of scavenging hydroxyl radicals. nih.govresearchgate.net Its structure contains both a hydroxyl (-OH) group and a methoxy (-OCH3) group, enabling it to scavenge free radicals through its high ionization potential and by donating hydrogen atoms to form water, thus inhibiting superoxide (B77818) radical generation. researchgate.net

Comparative analyses with other phenolic compounds highlight the influence of structural differences on biological activities. For instance, studies comparing the oxidation of guaiacol by different methoxybenzaldehydes (non-phenolic 3,4-dimethoxybenzaldehyde (B141060) (DMB) versus phenolic vanillin (B372448) (VL)) demonstrated that the structural features of these photosensitizers distinctly affect the product distributions and oxidation kinetics. copernicus.orgcopernicus.org Guaiacol oxidation by triplet excited states of DMB was approximately four times faster and exhibited greater light absorption compared to oxidation by triplet excited states of VL. copernicus.org Both processes formed aqueous secondary organic aerosols (aqSOA) composed of oligomers, functionalized monomers, oxygenated ring-opening species, and nitrogen-containing products. copernicus.org Differences in photosensitizing abilities and structural features between DMB and VL led to distinct effects on product distributions, with more extensive fragmentation observed in the presence of DMB. copernicus.org

In the context of antimicrobial activity, guaiacol has been evaluated alongside structurally similar compounds like eugenol (B1671780) and "ortho eugenol." While eugenol and "ortho eugenol" showed significant reductions in bacterial growth against Staphylococcus epidermidis and Pseudomonas aeruginosa, guaiacol exhibited a much lower reduction in growth (<2%) against both bacteria at comparable concentrations, indicating a differential antimicrobial response based on structural variations, such as the absence of the 4-allyl appendage present in eugenol. nih.gov

While direct information on the sensitization potential of guaiacol carbonate is limited in the provided search results, the broader concept of structural determinants influencing differential biological responses can be considered. Structural features of compounds can dictate their interaction with biological systems, potentially leading to varied effects, including sensitization. For example, the design and synthesis of novel bio-based polymeric monomers, including those derived from natural compounds like lignin-derived phenolic monomers, are explored to enhance the structural and performance diversity of polycarbonates. rsc.org Research on lignin-derived bisphenols (from eugenol, carvacrol, and creosol) has indicated that these compounds exhibit no estrogenic effects, which is a crucial aspect of their biological profile and relates to structural features that avoid such endocrine disruption. rsc.org This suggests that specific structural modifications or the inherent structure of certain derivatives can mitigate undesirable biological interactions. The differences in product distributions observed during guaiacol oxidation depending on the photosensitizer's structural features also imply that structural variations can lead to different end-products, which in turn could have varying biological impacts or "sensitization" in a broader sense (e.g., photosensitization). copernicus.orgcopernicus.org

Advanced Research Directions and Therapeutic Potential

Development of Guaiacol (B22219) Carbonate as a Platform for Novel Pharmaceutical Agents

Guaiacol carbonate, also known by synonyms such as Duotal, has a notable history in medicine, having been introduced to the market in 1891. It was recognized for possessing curative properties akin to creosote (B1164894) and guaiacol, while mitigating some of their objectionable features nih.gov. Historically, this compound served as an expectorant, antiseptic, and local anesthetic, and functioned as a chemical intermediate in the synthesis of other expectorants nih.govthegoodscentscompany.comnih.gov. The broader pharmaceutical industry remains a significant consumer of guaiacol, which is utilized in the production of various medications, including guaifenesin, an expectorant commonly used for respiratory conditions guidetopharmacology.orgwikipedia.orgmims.commims.com.

Beyond its direct historical applications, the parent compound guaiacol has been explored in the development of novel pharmaceutical agents. Research has investigated the modification of existing drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen, by complexing them with phytophenols, including guaiacol. This approach aims to enhance the bioavailability of the drug derivatives and potentially reduce associated side effects, indicating a broader interest in guaiacol-derived structures as platforms for new drug development nih.gov.

Investigation of Guaiacol-Derived Compounds in Biomaterial Science

Lignin (B12514952), the second most abundant biopolymer on Earth, is a complex aromatic macromolecule that, upon depolymerization, yields various phenolic compounds, with guaiacol being a prominent low molecular weight product wikipedia.orgfishersci.cathegoodscentscompany.comwikipedia.orgfishersci.co.uk. These lignin-derived phenolics are increasingly recognized as valuable bio-based precursors for the synthesis of specialty polymers and biomaterials thegoodscentscompany.com.

In biomaterial science, guaiacol-derived compounds are being investigated for their potential in creating advanced materials. For instance, the functionalization of lignin-derived phenolics, including guaiacol, is crucial for synthesizing thermoplastic polyurethanes and polyester (B1180765) resins. This process often involves reactions with cyclic carbonates such as ethylene (B1197577) carbonate or glycerol (B35011) carbonate, which convert aromatic hydroxyl groups into hydroxy alkylated chains, thereby increasing the compound's reactivity for further functionalization in polymer synthesis thegoodscentscompany.com. Another significant application is the development of 4-vinyl guaiacol, a derivative of guaiacol, as a bio-based monomer. This compound can serve as a sustainable alternative to petro-based monomers like styrene (B11656) in radical polymerization processes, leading to the creation of new bio-based polymers with tailored thermal properties wikipedia.org. Furthermore, m-guaiacol-derived benzoxazine (B1645224) resins have been explored for their surprising activity as heterogeneous photocatalysts, demonstrating their utility in advanced biomaterial applications, such as the photocatalytic production of hydrogen peroxide under visible light fishersci.ca.

Environmental and Sustainable Chemistry Applications (e.g., Lignin Valorization, Green Solvents)

Lignin Valorization: Lignin represents an immense, yet largely underutilized, renewable resource for producing high-value chemicals and fuels fishersci.caindiamart.com. The efficient conversion of lignin into valuable products is a key challenge and opportunity in sustainable chemistry. Guaiacol, as a major product of lignin depolymerization, plays a central role in these valorization efforts wikipedia.orgfishersci.cathegoodscentscompany.comwikipedia.orgfishersci.co.uk. Research focuses on understanding and optimizing the microbial degradation of guaiacol, often involving its demethylation to catechol, as a critical step in pathways leading to industrially valuable compounds like cis,cis-muconic acid, a precursor for commercial plastics wikipedia.orgindiamart.comfishersci.at. Additionally, catalytic hydrogenation of guaiacol over specific catalysts, such as Ru/Al2O3-TiO2, is being investigated as a highly efficient method for upgrading pyrolysis bio-oils derived from lignin, aiming to reduce repolymerization and improve fuel quality fishersci.no.

Green Solvents: The pursuit of more environmentally benign chemical processes has led to the exploration of guaiacol and related compounds in the development of green solvents. Guaiacol-based deep eutectic solvents (DES) are emerging as promising alternatives to conventional organic solvents. These DES offer several advantages, including environmental friendliness, renewability, non-toxicity, and biocompatibility, making them attractive for various chemical applications researchgate.net. In synthetic chemistry, organic carbonates, such as dimethyl carbonate (DMC), are increasingly used as greener alternatives to more hazardous reagents like dimethyl sulfate (B86663), particularly in reactions involving guaiacol and its derivatives for the synthesis of bio-based materials thegoodscentscompany.comfishersci.caamericanelements.com. Dimethyl carbonate itself is recognized as a "green" methylating agent and solvent nih.gov.

Future Perspectives in this compound Research

Future research directions for this compound and its related chemistry are multifaceted, driven by the increasing demand for sustainable and bio-based solutions. A critical area involves further elucidating the complete metabolic pathways and enzymatic functions responsible for the degradation and conversion of guaiacol, particularly in microbial systems. This understanding is crucial for optimizing biotechnological processes for the production of high-value chemicals from lignin-derived feedstocks fishersci.at.

Scaling up the synthesis processes for bio-based materials derived from lignin, including those utilizing guaiacol and its derivatives, remains a significant focus. Adherence to green chemistry principles in these scale-up efforts is paramount to ensure environmental sustainability and industrial viability fishersci.camims.com. This includes optimizing reaction conditions and exploring innovative approaches, such as integrating exhaust gas as a CO2 source in bioproduction systems, to enhance the green credentials of these processes mims.com.

The broader family of organic carbonates, encompassing guaiacol-derived structures, also holds promise in advanced energy storage systems. Investigations into the role of compounds like guaiacol as organic superoxide (B77818) dismutase mimics in improving the anti-aging properties of cathode materials in lithium-ion batteries highlight a potential future for these chemistries in energy applications ereztech.com. Continued exploration of guaiacol as a versatile bio-based platform is expected to lead to the development of novel monomers and polymers, contributing to a reduced carbon footprint in the chemical industry wikipedia.org.

Q & A

Q. What analytical methods are most effective for quantifying Guaiacol carbonate purity in complex mixtures?

To ensure accurate quantification, researchers should employ a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for separating and identifying this compound derivatives in mixtures due to its high resolution and sensitivity . For purity assessment, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation, while high-performance liquid chromatography (HPLC) with UV detection quantifies impurities. Cross-validate results using elemental analysis (EA) to confirm molecular composition .

Q. What are the optimal reaction conditions for synthesizing this compound with high yield?

Synthesis optimization requires systematic variation of parameters such as temperature, catalyst type, and solvent polarity. For example, base-catalyzed transesterification between Guaiacol and dialkyl carbonates (e.g., dimethyl carbonate) under reflux conditions (80–120°C) typically achieves yields >85% . Use a factorial experimental design to identify interactions between variables (e.g., catalyst concentration vs. reaction time) and apply response surface methodology (RSM) to model optimal conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

Discrepancies in catalytic performance often arise from differences in experimental setups (e.g., solvent purity, moisture levels, or catalyst activation methods). To address this:

  • Conduct controlled replication studies under standardized conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Characterize catalyst surfaces using X-ray photoelectron spectroscopy (XPS) or Brunauer-Emmett-Teller (BET) analysis to compare active sites and surface areas across studies .
  • Perform kinetic studies to differentiate between catalyst deactivation and intrinsic activity differences .

Q. What experimental designs are suitable for assessing this compound’s stability under varying storage conditions?

Stability studies should evaluate degradation pathways (e.g., hydrolysis, oxidation) under controlled stressors:

  • Use accelerated stability testing (e.g., elevated temperature/humidity) with periodic sampling. Monitor degradation products via GC-MS or LC-MS .
  • Apply Arrhenius kinetics to predict shelf life at standard storage temperatures. Include control samples with stabilizers (e.g., antioxidants) to identify protective mechanisms .
  • Design a matrix of conditions (pH, light exposure, oxygen levels) to isolate dominant degradation factors .

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

Reproducibility hinges on transparent protocols and rigorous characterization:

  • Document all experimental parameters (e.g., stirring rate, cooling gradients) in supplemental materials .
  • Provide raw spectral data (NMR, IR) and chromatograms for peer validation.
  • Use reference standards (e.g., commercially available this compound) to calibrate instruments and verify synthetic products .

Q. What statistical approaches are recommended for analyzing multifactorial data in this compound studies?

Multivariate analysis (e.g., ANOVA, principal component analysis) is critical for datasets involving multiple variables (e.g., catalyst type, solvent, temperature). For non-linear relationships, machine learning algorithms (e.g., random forest regression) can model complex interactions. Always report confidence intervals and p-values to quantify uncertainty, and validate models using cross-validation techniques .

Methodological Considerations

  • Data Collection : For catalytic studies, include turnover frequency (TOF) and turnover number (TON) metrics to standardize efficiency comparisons .
  • Ethical Reporting : Disclose all negative results (e.g., failed syntheses) to avoid publication bias and guide future research .
  • Interdisciplinary Collaboration : Partner with computational chemists to simulate reaction mechanisms (e.g., density functional theory (DFT) for transition-state analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.